(1,1-Dioxothiolan-3-yl)methanol

Description

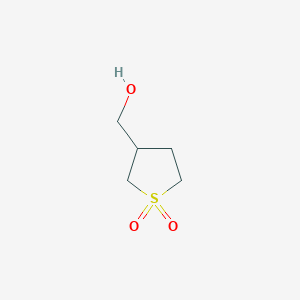

(1,1-Dioxothiolan-3-yl)methanol is a sulfone-containing heterocyclic compound featuring a five-membered thiolane ring with two sulfonyl oxygen atoms and a hydroxymethyl substituent at the 3-position. The compound’s hydroxymethyl group suggests applications in organic synthesis, pharmaceuticals, or agrochemicals, though further experimental validation is required .

Properties

IUPAC Name |

(1,1-dioxothiolan-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-3-5-1-2-9(7,8)4-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKMZHYNDJRIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17236-20-3 | |

| Record name | 3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s known that metal salts of heterocyclic dithiocarbamates (dtc), which include compounds like (1,1-dioxothiolan-3-yl)methanol, are of potential interest in applications such as pesticides and antioxidants.

Mode of Action

It’s known that the synthesis of this compound involves the reaction between amines and carbon disulfide, catalyzed by a strong base. This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

Given its potential use as a pesticide and antioxidant, it’s likely that the compound affects pathways related to oxidative stress and pest metabolism.

Pharmacokinetics

The solubility of the compound in various solvents, which can affect its bioavailability, has been studied.

Biological Activity

(1,1-Dioxothiolan-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as dithiolan derivatives. Its structure includes a dioxothiolan ring which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including reaction with thioketones and alcohols.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for development as an antimicrobial agent. The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's interaction with DNA may also play a role in its anticancer effects by preventing replication and transcription processes.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access.

- DNA Interaction : The presence of the dioxothiolan moiety allows for intercalation with DNA, disrupting normal cellular functions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against common bacterial strains revealed that it had a minimum inhibitory concentration (MIC) ranging from 0.22 mg/mL to 0.44 mg/mL against Plesiomonas shigelloides and Bacillus pumilus, respectively. This indicates a strong potential for use in treating bacterial infections.

| Pathogen | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Plesiomonas shigelloides | 0.22 |

| Bacillus pumilus | 0.44 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in ovarian adenocarcinoma cells at concentrations as low as 10 µM. This effect was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Research Findings

Recent research has focused on the structure-activity relationships (SARs) of dithiolan derivatives like this compound. These studies provide insights into how modifications in the chemical structure can enhance biological activity.

Key Findings:

- Antioxidant Activity : The compound also exhibits antioxidant properties, which may contribute to its overall therapeutic potential.

- Chemical Constituents : Analysis through Gas Chromatography/Mass Spectrometry (GC-MS) has identified several bioactive phytoconstituents associated with its biological effects.

Comparison with Similar Compounds

Methyl 2-(1,1-Dioxothiolan-3-yl)acetate

- Structure : Contains a 1,1-dioxothiolan-3-yl group linked to an acetate ester (C₇H₁₂O₄S; MW: 192.23 g/mol) .

- Key Differences: Functional Group: The acetate ester replaces the hydroxymethyl group, increasing lipophilicity compared to the polar alcohol moiety in (1,1-dioxothiolan-3-yl)methanol. Applications: Serves as a versatile scaffold in organic synthesis, suggesting that the target compound could also act as a precursor for esterification or cross-coupling reactions. Reactivity: The ester group is prone to hydrolysis under acidic or basic conditions, whereas the hydroxymethyl group in the target compound may undergo oxidation or nucleophilic substitution .

Sodium 1-(1,1-Dioxothiolan-3-yl)-4-[(1E,3E,5Z)-5-[1-(1,1-Dioxothiolan-3-yl)-3-(2-hydroxyethyl)carbamoyl]pyrazol-4-ylidene]penta-1,3-dienyl]-5-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide

- Structure : A complex sodium salt with two 1,1-dioxothiolan-3-yl groups, carboxamide, and hydroxyethyl substituents (C₂₅H₃₂N₆NaO₁₀S₂; MW: 663.68 g/mol) .

- Key Differences: Molecular Complexity: The large, multi-functional structure contrasts with the simplicity of this compound. Solubility and Reactivity: The sodium salt’s polar groups (carboxamide, hydroxyethyl) enhance water solubility, whereas the target compound’s hydroxymethyl group may confer moderate polarity. Applications: Likely used in pharmaceuticals due to its intricate structure, whereas the target compound may find use in smaller-molecule syntheses .

(1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)methanol

- Structure: A pyrrolidine derivative with dual hydroxymethyl groups (C₁₃H₁₉NO₂; MW: 221.3 g/mol) .

- Key Differences: Ring System: Pyrrolidine (nitrogen-containing) vs. dioxothiolane (sulfur- and oxygen-containing). Applications: Used in chiral synthesis or as a ligand; the target compound’s sulfone group may instead favor electrophilic reactivity .

2-Chloro-N-(1,1-Dioxothiolan-3-yl)-N-methylacetamide

- Structure: Features a chloroacetamide substituent on the dioxothiolan ring (C₆H₉ClNO₃S; CAS: 7365-23-3) .

- Safety Profile: Requires stringent handling due to chlorine’s reactivity, whereas the target compound’s alcohol group may pose fewer hazards .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |

|---|---|---|---|---|

| This compound* | C₄H₈O₃S | ~136.16 | Hydroxymethyl, sulfone | Organic synthesis, intermediates |

| Methyl 2-(1,1-dioxothiolan-3-yl)acetate | C₇H₁₂O₄S | 192.23 | Acetate ester, sulfone | Scaffold for synthesis |

| Sodium salt (Agfa-Labs) | C₂₅H₃₂N₆NaO₁₀S₂ | 663.68 | Carboxamide, hydroxyethyl | Pharmaceuticals |

| (1-Benzylpyrrolidine-3,3-diyl)dimethanol | C₁₃H₁₉NO₂ | 221.30 | Dual hydroxymethyl, pyrrolidine | Chiral synthesis |

| 2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide | C₆H₉ClNO₃S | 198.66 | Chloroacetamide, sulfone | Agrochemicals |

*Estimated based on structural analogs.

Research Findings and Implications

- Reactivity : The sulfone group in all compounds enhances electrophilicity, but substituents dictate specific reactivity. For example, the hydroxymethyl group in the target compound favors oxidation to carboxylic acids or participation in nucleophilic reactions .

- Synthetic Methods: –5 highlight ethanol as a solvent for dithiocarbamate synthesis; methanol () may similarly optimize reactions for the target compound .

- Extraction and Purification: Methanol/ethanol solvent systems () could improve yields during isolation of polar derivatives like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.